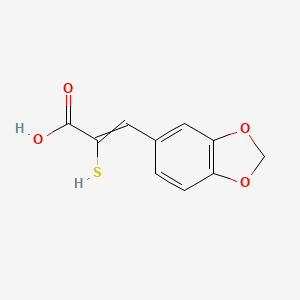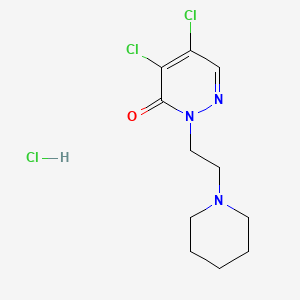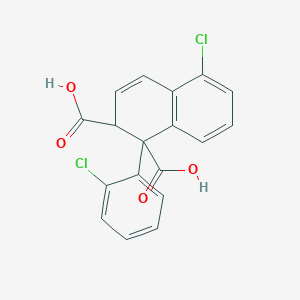![molecular formula C9H7N5S B14345254 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine CAS No. 93126-54-6](/img/structure/B14345254.png)
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that combines the structural features of pyridazine and tetrazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-(thiophen-2-yl)pyridazine with methylating agents and azide sources under high-temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Aplicaciones Científicas De Investigación
8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
6-(thiophen-2-yl)pyridazine: Shares the pyridazine ring but lacks the tetrazole moiety.
8-Methyl-6-(thiophen-2-yl)tetrazole: Shares the tetrazole ring but lacks the pyridazine moiety.
Uniqueness: 8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine is unique due to the combination of pyridazine and tetrazole rings, which imparts distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold in drug design and material science .
Propiedades
Número CAS |
93126-54-6 |
|---|---|
Fórmula molecular |
C9H7N5S |
Peso molecular |
217.25 g/mol |
Nombre IUPAC |
8-methyl-6-thiophen-2-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H7N5S/c1-6-5-7(8-3-2-4-15-8)11-14-9(6)10-12-13-14/h2-5H,1H3 |
Clave InChI |
VBLGVZSACIKVTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN2C1=NN=N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)

![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)





![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)

